molecular formula C6H9F3O B2770411 2-(1-(Trifluoromethyl)cyclopropyl)ethan-1-ol CAS No. 1984826-70-1

2-(1-(Trifluoromethyl)cyclopropyl)ethan-1-ol

Cat. No. B2770411
CAS RN: 1984826-70-1
M. Wt: 154.132
InChI Key: IQUSQNGRCXYILE-UHFFFAOYSA-N
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Description

2-(1-(Trifluoromethyl)cyclopropyl)ethan-1-ol, also known as TFCE, is a fluorinated alcohol compound that has gained significant attention in scientific research due to its unique chemical properties.

Scientific Research Applications

Uncatalyzed Reaction of Alkynes with 1,2-Dipoles

Researchers have utilized 2-(pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction of alkynes, leading to the formation of substituted cyclobutenes. This protocol highlights a mild and facile uncatalyzed method that operates at room temperature, requiring neither irradiation nor heating, demonstrating the potential of trifluoromethylated compounds in facilitating novel synthetic routes (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Efficient Synthesis of Conjugated Enynes

The triflic acid catalyzed ring opening of a variety of 1-cyclopropyl-2-propyn-1-ols with alcohols has been reported as an efficient synthetic route to conjugated enynes. This method is operationally straightforward and produces high yields under mild conditions, showcasing the application of cyclopropyl and trifluoromethyl groups in the synthesis of complex organic molecules (Mothe & Chan, 2009).

Enantioselective Synthesis of Cyclopropanes

The reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by a dirhodium complex, has been used to generate trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. This research underscores the significance of trifluoromethylated compounds in the enantioselective synthesis, a critical aspect of developing pharmaceuticals and agrochemicals (Denton, Sukumaran, & Davies, 2007).

Practical Enzymatic Process for Chiral Intermediates

A ketoreductase (KRED) has been utilized to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a vital chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. This process is green, environmentally sound, and showcases the application of enzymatic processes in the synthesis of medically significant compounds (Guo et al., 2017).

Deoxyfluorination of Alcohols

The use of 3,3-difluoro-1,2-diarylcyclopropenes as deoxyfluorination reagents for alcohols has been reported, representing a novel approach in the modification of organic molecules. This method highlights the reactivity-tunable nature of these reagents and their application in selective fluorination processes, critical for the development of pharmaceuticals and agrochemicals (Li, Ni, Wang, & Hu, 2016).

properties

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c7-6(8,9)5(1-2-5)3-4-10/h10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUSQNGRCXYILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1984826-70-1
Record name 2-[1-(trifluoromethyl)cyclopropyl]ethan-1-ol
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